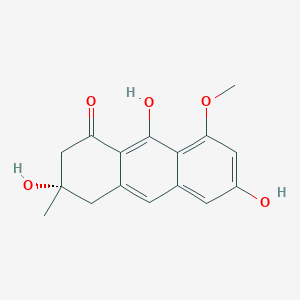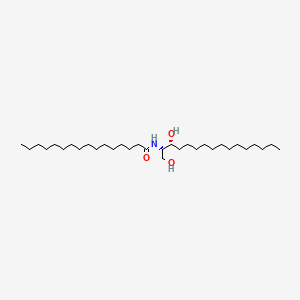
Palmitamidohexadecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-palmitoylhexadecasphinganine is an N-acylhexadecasphinganine in which the acyl group is specified as palmitoyl (hexadecanoyl). It is a N-acylhexadecasphinganine and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Proteomic Analysis of Palmitoylated Proteins
Palmitoylation is a critical post-translational modification that affects the function and localization of proteins within cells. Junmei Wan et al. (2007) developed a proteomic protocol to purify and identify palmitoylated proteins, utilizing acyl-biotinyl exchange chemistry. This method facilitates the study of proteins modified by palmitic acid, including potentially Palmitamidohexadecanediol, by identifying changes in the palmitoylation profile due to mutations or drug treatments. The study underscores the importance of palmitoylation in protein function and the potential of Palmitamidohexadecanediol in related research applications (Junmei Wan, A. Roth, A. Bailey, N. Davis, 2007).
Palm Oil and Health Implications
Research on palm oil, which contains palmitic acid as a major component, offers insights into the health implications of saturated fats like Palmitamidohexadecanediol. Studies have explored palm oil's effects on health, including cardiovascular disease, antioxidant properties, and nutritional benefits. For example, D. Edem (2002) reviewed palm oil's biochemical, physiological, nutritional, hematological, and toxicological aspects, highlighting its high saturated fat content but also its potential health benefits and risks. This research can provide context for understanding the effects of Palmitamidohexadecanediol and similar compounds (D. Edem, 2002).
Agricultural Applications
The study of oil palm (Elaeis guineensis), a major source of palmitic acid, encompasses various scientific research areas, including genetic improvement and disease resistance. C. Darmawan et al. (2020) investigated electroporation-mediated genetic transformation of oil palm, aiming to introduce novel traits that could improve crop yields and resistance to diseases. This research is relevant for understanding the broader agricultural applications of compounds like Palmitamidohexadecanediol in enhancing plant characteristics (C. Darmawan, N. Wiendi, C. Utomo, T. Liwang, 2020).
Eigenschaften
CAS-Nummer |
190381-46-5 |
|---|---|
Produktname |
Palmitamidohexadecanediol |
Molekularformel |
C32H65NO3 |
Molekulargewicht |
511.9 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxyhexadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 |
InChI-Schlüssel |
GFUGOEQVSHGJMI-IOWSJCHKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCC)O |
Andere CAS-Nummern |
190381-46-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



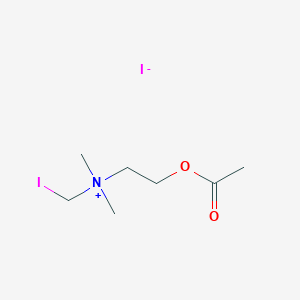




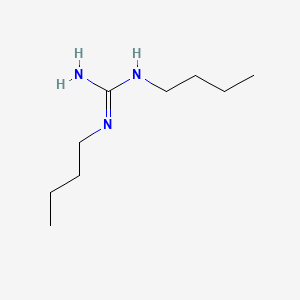
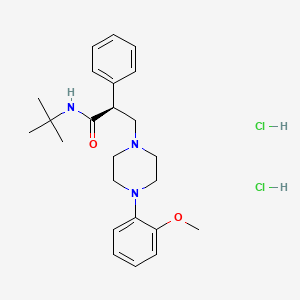

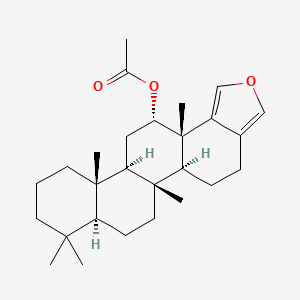
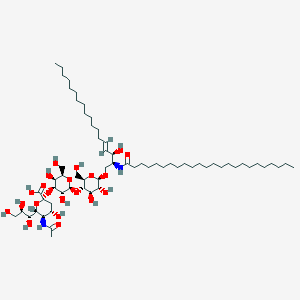
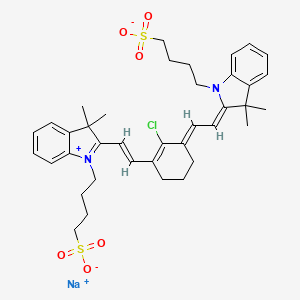
![(9E,12E)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B1258661.png)

